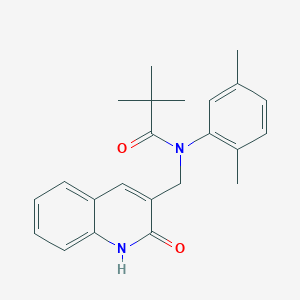
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DPAQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPAQ is a derivative of quinoline and has been synthesized using different methods. The compound has shown promising results in scientific research, especially in the fields of pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms involved in the inhibition of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, which is a process involved in the formation of new blood vessels that supply nutrients to tumors. In inflammation, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its low potency and selectivity, which may limit its use as a drug candidate. In addition, this compound has poor pharmacokinetic properties, such as low bioavailability and rapid metabolism, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide include the design and synthesis of new compounds, the study of its mechanism of action, and the evaluation of its in vivo efficacy.
Synthesemethoden
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been synthesized using different methods. One of the most common methods is the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-aminomethylquinoline in the presence of pivalic acid. This method yields this compound as a white solid, which can be purified using column chromatography. Other methods involve the use of different reagents and conditions, such as the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been the subject of scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In medicinal chemistry, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties. In addition, this compound has been studied for its potential applications in materials science, such as the synthesis of metal-organic frameworks and luminescent materials.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-16(2)20(12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBAABOKXHFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

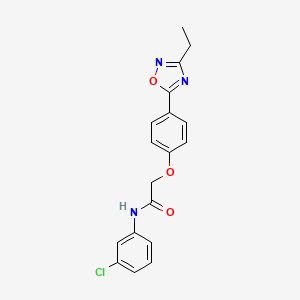
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)



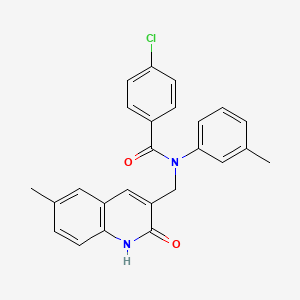
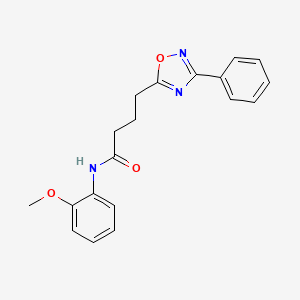





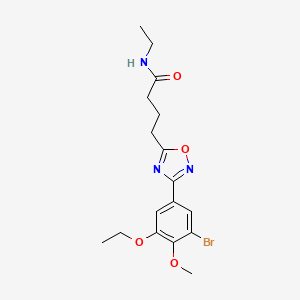
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)